![molecular formula C13H17NO3S B2842692 S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate CAS No. 1380510-35-9](/img/structure/B2842692.png)
S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The chemical reactions involving “S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate” are not specified in the sources retrieved .Applications De Recherche Scientifique
Corrosion Inhibition
One study explores the effectiveness of Schiff bases, which are related to the chemical structure of interest, as corrosion inhibitors for carbon steel in hydrochloric acid. The study suggests that these compounds can significantly reduce corrosion, acting as mixed inhibitors by affecting both anodic and cathodic processes. This indicates potential applications in protecting metals from corrosion in acidic environments (Hegazy et al., 2012).
Catalytic Asymmetric Hydrogenation
Another application is in catalytic asymmetric hydrogenation, where certain chiral phosphine ligands related to the chemical structure of interest have been used to achieve high enantioselectivity. This process is crucial for producing N-acylamino acids, highlighting the compound's role in synthesizing chiral building blocks for pharmaceuticals (Imamoto et al., 1995).
Methoxycarbonylation of Alkynes
Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes of certain ligands demonstrates the compound's relevance in organic synthesis. This process allows for the selective formation of unsaturated esters or diesters, showcasing the compound's utility in complex organic transformations (Magro et al., 2010).
Biocatalytic Asymmetric Conversion
A study on the asymmetric conversion of racemic alcohols by Candida parapsilosis SYB-1 using biocatalysis highlights another significant application. This method enables the production of optically active alcohols, which are valuable chiral building blocks in organic synthesis (Nie Yao, 2003).
Coordination Chemistry and Luminescence
Research into phenylmercury(II) complexes of β-oxodithioester ligands demonstrates the compound's application in coordination chemistry. These complexes exhibit unique coordination environments and luminescent properties, making them of interest for materials science and photophysical studies (Rajput et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
S-[2-(phenylmethoxycarbonylamino)propyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(9-18-11(2)15)14-13(16)17-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYGVVQXPNYDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

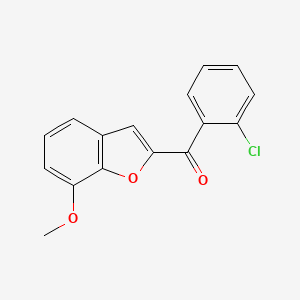

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
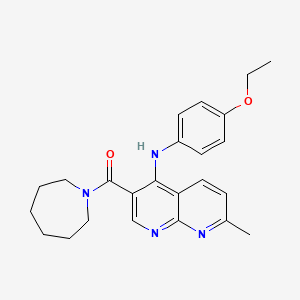
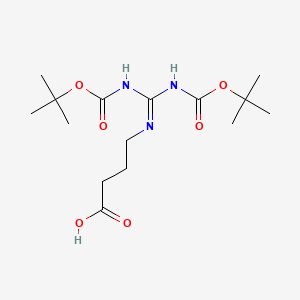
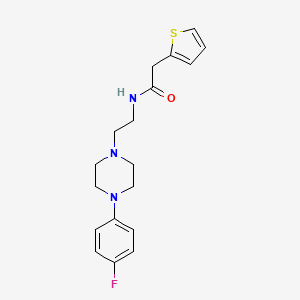
![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
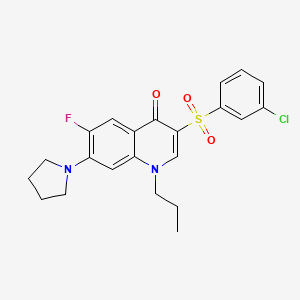
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/no-structure.png)